molecular formula C20H27N3O2S B6027502 (3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol

カタログ番号 B6027502
分子量: 373.5 g/mol
InChIキー: BYSMXSMFNZVUCY-RTBURBONSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol, commonly known as BMT-047, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMT-047 is a bipiperidine derivative that exhibits high affinity and selectivity towards the μ-opioid receptor, making it a promising candidate for the development of new analgesic drugs.

作用機序

BMT-047 exerts its analgesic effects by binding to the μ-opioid receptor in the central nervous system, which leads to the inhibition of pain signaling pathways. Unlike traditional opioid drugs, BMT-047 does not activate the β-arrestin pathway, which is responsible for the development of tolerance and dependence.
Biochemical and Physiological Effects
BMT-047 has been shown to have a favorable pharmacokinetic profile, with a high oral bioavailability and a long half-life. It is rapidly metabolized in the liver and excreted in the urine. BMT-047 has also been found to have minimal side effects, such as respiratory depression and constipation, which are common with traditional opioid drugs.

実験室実験の利点と制限

BMT-047 has several advantages for use in laboratory experiments. It is a highly selective agonist of the μ-opioid receptor, which allows for the investigation of the specific effects of this receptor on pain signaling pathways. Additionally, BMT-047 has a longer duration of action compared to traditional opioid drugs, which reduces the need for frequent dosing. However, BMT-047 is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential limitations.

将来の方向性

There are several potential future directions for the research and development of BMT-047. One area of interest is the investigation of its potential as a treatment for neuropathic pain, which is a chronic pain condition that is difficult to manage with traditional opioid drugs. Another area of interest is the development of novel formulations of BMT-047 that can improve its pharmacokinetic properties and increase its efficacy. Finally, more research is needed to fully understand the safety and tolerability of BMT-047 in humans, which is necessary for its eventual clinical use.

合成法

The synthesis of BMT-047 involves a multi-step process that starts with the reaction of 4-phenyl-2-aminothiazole with 4-formylpiperidine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine, which is subsequently coupled with 3,4-dihydroxybenzaldehyde to form BMT-047.

科学的研究の応用

BMT-047 has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that BMT-047 exhibited potent analgesic effects in animal models of acute and chronic pain, with a higher efficacy and longer duration of action compared to morphine. Another study demonstrated that BMT-047 was effective in reducing inflammation and oxidative stress in a rat model of sepsis.

特性

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-16-6-10-23(11-7-16)18-8-9-22(12-19(18)25)13-20-21-17(14-26-20)15-4-2-1-3-5-15/h1-5,14,16,18-19,24-25H,6-13H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSMXSMFNZVUCY-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。